1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic Acid
Overview
Description
1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic Acid is a chemical compound commonly used in organic synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the tetrahydropyridine ring. This compound is valuable in various chemical reactions due to its stability and reactivity.
Scientific Research Applications
1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic Acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceuticals, including enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Boc-Isoguvacine, also known as 1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid or 1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic Acid, is a compound with intriguing properties and potential applications in neuroscience research .
Target of Action
The primary target of Boc-Isoguvacine is the GABA receptor . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
Boc-Isoguvacine acts as a selective GABA receptor agonist . This means it binds to GABA receptors and mimics the function of GABA, leading to an increase in the receptor’s activity . The activation of GABA receptors typically results in a decrease in neuronal excitability, contributing to its anticonvulsant and antiepileptic effects .
Biochemical Pathways
The activation of GABA receptors by Boc-Isoguvacine affects several biochemical pathways. Primarily, it enhances the inhibitory effects of GABA in the central nervous system . This can lead to a decrease in neuronal excitability, which can have downstream effects on various neurological processes .
Pharmacokinetics
Like many other gaba receptor agonists, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The activation of GABA receptors by Boc-Isoguvacine can lead to a variety of molecular and cellular effects. Most notably, it can decrease neuronal excitability, which can have anticonvulsant and antiepileptic effects . This makes Boc-Isoguvacine a potential candidate for neuroscience research, particularly in the study of conditions characterized by excessive neuronal activity .
Action Environment
The action, efficacy, and stability of Boc-Isoguvacine can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with Boc-Isoguvacine or the GABA receptors . .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic Acid can be synthesized through several methods. One common approach involves the reaction of 1,2,3,6-tetrahydropyridine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various tetrahydropyridine derivatives .
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 1-Boc-piperidine-4-carboxylic acid
- 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
Uniqueness
1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic Acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable intermediate in organic synthesis, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h4H,5-7H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOGRJIQFWJZDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70684-84-3 | |
Record name | 1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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